molecular formula C27H46O3 B1587839 Cholestan-3-one, 7,24-dihydroxy-, (5a,7a,24R)- CAS No. 301695-61-4

Cholestan-3-one, 7,24-dihydroxy-, (5a,7a,24R)-

Cat. No. B1587839
CAS RN: 301695-61-4
M. Wt: 418.7 g/mol
InChI Key: FGKQZAUZOBFLBY-GGBHDQTRSA-N
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Description

“Cholestan-3-one, 7,24-dihydroxy-, (5a,7a,24R)-” is a chemical compound with the molecular formula C27H46O3 . It has an average mass of 418.652 Da and a monoisotopic mass of 418.344696 Da . This compound has 10 defined stereocentres .


Molecular Structure Analysis

The compound has 3 hydrogen bond acceptors and 2 hydrogen bond donors . It has 5 freely rotating bonds . The compound’s ACD/LogP is 5.57, and its ACD/LogD (pH 5.5 and 7.4) is 4.84 . Its polar surface area is 58 Ų .


Physical And Chemical Properties Analysis

The compound has a density of 1.0±0.1 g/cm³ . Its boiling point is 533.9±25.0 °C at 760 mmHg . The vapour pressure of the compound is 0.0±3.2 mmHg at 25°C . The enthalpy of vaporization is 93.2±6.0 kJ/mol . The compound’s flash point is 290.8±19.7 °C . The index of refraction is 1.521 . The molar refractivity is 122.0±0.3 cm³ . The polarizability is 48.4±0.5 10^-24 cm³ . The surface tension is 40.0±3.0 dyne/cm . The molar volume is 400.5±3.0 cm³ .

Scientific Research Applications

properties

IUPAC Name

(5S,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-17-[(2R,5R)-5-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O3/c1-16(2)23(29)9-6-17(3)20-7-8-21-25-22(11-13-27(20,21)5)26(4)12-10-19(28)14-18(26)15-24(25)30/h16-18,20-25,29-30H,6-15H2,1-5H3/t17-,18-,20-,21+,22+,23-,24-,25+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGKQZAUZOBFLBY-GGBHDQTRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(=O)C4)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[C@H](C(C)C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CCC(=O)C4)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00409418
Record name Cholestan-3-one, 7,24-dihydroxy-, (5a,7a,24R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00409418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

301695-61-4
Record name Cholestan-3-one, 7,24-dihydroxy-, (5a,7a,24R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00409418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cholestan-3-one, 7,24-dihydroxy-, (5a,7a,24R)-
Reactant of Route 2
Cholestan-3-one, 7,24-dihydroxy-, (5a,7a,24R)-
Reactant of Route 3
Cholestan-3-one, 7,24-dihydroxy-, (5a,7a,24R)-
Reactant of Route 4
Cholestan-3-one, 7,24-dihydroxy-, (5a,7a,24R)-
Reactant of Route 5
Cholestan-3-one, 7,24-dihydroxy-, (5a,7a,24R)-
Reactant of Route 6
Cholestan-3-one, 7,24-dihydroxy-, (5a,7a,24R)-

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